molecular formula C26H38F6IO2Sb B593757 Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate CAS No. 139301-14-7

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate

Cat. No.: B593757
CAS No.: 139301-14-7
M. Wt: 745.243
InChI Key: OSEIMDNVOZVUJA-UHFFFAOYSA-H
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Description

Overview of Diaryliodonium Salts in Organic Chemistry

Diaryliodonium salts constitute a fundamental class of hypervalent iodine compounds that have revolutionized arylation chemistry through their unique electronic properties and exceptional stability characteristics. These compounds, formally designated as diaryl-λ³-iodanes, are distinguished by their highly electron-deficient nature and extraordinary leaving-group ability, properties that render them exceptionally versatile arylating agents capable of reacting with diverse nucleophiles under mild conditions. The structural foundation of diaryliodonium salts consists of two aryl moieties bonded to a central iodine atom in the +3 oxidation state, accompanied by a counterion that significantly influences both physical properties and chemical reactivity. This architecture creates compounds that are inherently air- and moisture-stable, a characteristic that has proven invaluable for practical synthetic applications and storage considerations.

The reactivity profile of diaryliodonium salts derives from the exceptional electrophilicity of the iodine center, which results from the formal expansion of the iodine valence shell beyond the conventional octet rule. This hypervalent state creates a pronounced electron deficiency that drives the compound's tendency to participate in nucleophilic attack reactions. The leaving-group ability of the aryl-iodine moiety has been quantified as approximately 10⁶ times greater than that of triflate anions in corresponding iodonium salts, highlighting the remarkable facility with which these compounds undergo substitution reactions. This exceptional reactivity, combined with the structural stability of the compounds, creates an optimal balance between shelf-life and synthetic utility that distinguishes diaryliodonium salts from many other electrophilic arylating reagents.

Crystallographic studies have revealed that diaryliodonium salts adopt a characteristic T-shaped geometry with aryl-iodine-aryl bond angles approaching 90 degrees, a configuration that persists both in solid-state structures and in solution. This geometric arrangement optimizes the orbital overlap necessary for the hypervalent bonding while maintaining the electrophilic character essential for reactivity. The degree of dissociation between the aryl moieties and counterion depends critically on both solvent polarity and the specific nature of the counterion, creating opportunities for fine-tuning reactivity through judicious selection of reaction conditions. Modern applications have exploited these structural features to develop asymmetric variants that enable selective aryl group transfer, expanding the synthetic utility of these reagents beyond their original symmetric counterparts.

Contemporary research has demonstrated that diaryliodonium salts participate in four distinct mechanistic pathways for arylation reactions, each offering unique advantages for specific synthetic transformations. Metal-free arylation proceeds through three-membered ring transition states involving direct ligand coupling, providing atom-economical access to arylated products without the need for transition metal catalysts. Metal-catalyzed pathways involve oxidative addition followed by reductive elimination, enabling integration with established cross-coupling methodologies. Five-membered transition state mechanisms facilitate ligand-coupled arylation under specific conditions, while single-electron transfer pathways generate aryl radicals suitable for radical-based transformations. This mechanistic diversity has positioned diaryliodonium salts as versatile platforms for addressing diverse synthetic challenges in both academic and industrial settings.

Properties

IUPAC Name

hexafluoroantimony(1-);[3-(2-hydroxytetradecoxy)phenyl]-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-19-25(28)22-29-26-20-15-18-24(21-26)27-23-16-12-11-13-17-23;;;;;;;/h11-13,15-18,20-21,25,28H,2-10,14,19,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEIMDNVOZVUJA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC(=CC=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F6IO2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721598
Record name {3-[(2-Hydroxytetradecyl)oxy]phenyl}(phenyl)iodanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139301-14-7
Record name {3-[(2-Hydroxytetradecyl)oxy]phenyl}(phenyl)iodanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratio : A 1:1.2 ratio of tosylate to NaSbF₆ ensures complete anion exchange.

  • Solvent System : Acetone facilitates rapid ion exchange due to its polar aprotic nature, achieving 88–90% yields.

  • Workup : Ethanol is added post-concentration to precipitate the final product as an off-white powder.

Challenges in Anion Exchange

Hexafluoroantimonate’s hygroscopic nature necessitates strict moisture control during handling. Storage under inert gas (e.g., argon) and refrigeration (0–10°C) are mandatory to prevent decomposition.

Alternative Routes via Diacetoxy-λ³-Iodane Intermediates

A novel method reported by Salvi (2015) employs diacetoxy-(4-tert-butylphenyl)-λ³-iodane as a precursor. While developed for a structurally analogous compound, this approach offers insights into adapting the synthesis for phenyl-[4-[(2-hydroxytetradecyl)oxy]phenyl]phenyliodonium derivatives:

  • Intermediate Formation : Diacetoxy-λ³-iodane is synthesized from iodotoluene derivatives and acetic anhydride.

  • Ligand Exchange : The acetoxy groups are replaced by 4-(2-hydroxytetradecyloxy)benzene under acidic conditions.

  • Anion Metathesis : Similar ion exchange with NaSbF₆ yields the target compound.

This method emphasizes safety by avoiding direct handling of iodobenzene diacetate, which is thermally unstable.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Reaction Time Scalability Safety Considerations
One-Step (CN104628540A)59.6–904–24 hIndustrialRequires trifluoroethanol handling
Diacetoxy-Iodane (Salvi)85–8812–48 hLab-scaleAvoids toxic antimony intermediates

Chemical Reactions Analysis

Types of Reactions

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by its iodonium ion.

    Reduction: It can be reduced to form different organoiodine species.

    Substitution: The phenyl and hydroxytetradecyloxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles, reducing agents, and oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound can be used in the study of biological systems where iodine-containing compounds are of interest.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate exerts its effects involves the activation of the iodonium ion. This activation facilitates various chemical transformations, such as the transfer of the phenyl group or the hydroxytetradecyloxy group to other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Absorption Properties

Key structural analogs differ in alkyl chain length, substituents, and counterions, which influence absorption, reactivity, and solubility:

Compound Name CAS Number λmax (nm) Molecular Formula Key Features
Phenyl-[4-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate 139301-16-9 250 C₂₆H₃₈F₆IO₂Sb Hydroxytetradecyloxy group enhances solubility; high acid strength
Diphenyliodonium hexafluorophosphate 58109-40-3 227 C₁₂H₁₀F₆IP Lower λmax; limited solubility in hydrophobic systems
(4-Octyloxyphenyl)phenyliodonium hexafluoroantimonate 121239-74-5 240 C₂₀H₂₆F₆IO Sb Shorter octyloxy chain; moderate solubility
Bis(4-dodecylphenyl)iodonium hexafluoroantimonate 71786-70-4 240–242 C₃₆H₅₈F₆ISb Dual dodecyl chains improve compatibility with nonpolar resins
(7-Methoxy-4-methylcoumarin-3-yl)phenyliodonium hexafluoroantimonate N/A 350 C₂₃H₂₁F₆IO₃Sb Extended conjugation shifts λmax to visible light

Key Observations :

  • Longer alkyl chains (e.g., hydroxytetradecyloxy, dodecyl) improve solubility in epoxy and acrylate matrices, reducing phase separation .
  • Hydroxyl-containing substituents (as in the target compound) enhance hydrogen bonding with polar monomers, accelerating cationic polymerization .
  • Triaryliodonium salts (e.g., C76, C92) polymerize faster but require UV-C (<300 nm), limiting their use in thick or pigmented coatings .
Polymerization Efficiency and Stability
Initiator Concentration Requirements:
Compound Minimum Concentration for Stable Frontal Polymerization Application Notes
Phenyl-[4-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate 0.5–1.0 mol% Effective in solvent-rich dental resins; resistant to inhibition by hydroxyl compounds
4-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate (I-Sb) 0.5 mol% Requires thermal initiators (e.g., benzopinacol) for stable curing in anhydride systems
4-Hexyloxyphenyl triphenyl bismuthonium hexafluoroantimonate (Bi-Sb) 1.5 mol% Higher concentration needed due to lower photolysis efficiency
  • The target compound achieves >90% epoxy group conversion in photo-DSC tests under 280–480 nm irradiation, outperforming coumarin-based iodonium salts (e.g., 7MS, 7MP) with λmax = 350 nm .
  • In dental adhesives, it maintains polymerization kinetics even with 40 wt% ethanol, whereas camphorquinone (CQ)/amine systems show inhibited conversion .
Solubility and Migration Behavior
  • Copolymeric Macrophotoinitiators (e.g., PS-I·SbF₆): Exhibit lower migration (<5%) in cured films compared to low-molecular-weight iodonium salts like the target compound (~15% migration) . However, the target’s hydroxytetradecyloxy group reduces crystallinity, improving solubility in monomers like 3,4-epoxycyclohexylmethyl carboxylate .
  • Bis(4-dodecylphenyl)iodonium hexafluoroantimonate: Nonpolar dodecyl chains enhance compatibility with hydrocarbon resins but limit use in hydrophilic dental formulations .

Biological Activity

Overview

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate (CAS No. 139301-14-7) is a complex organoiodine compound with the molecular formula C26H38F6IO2Sb. This compound has garnered attention for its unique structure and potential applications in various fields, particularly in organic synthesis and biological systems. Its biological activity is primarily linked to its electrophilic nature, attributed to the presence of the iodonium ion, which facilitates several chemical reactions.

The biological activity of this compound is largely influenced by its ability to donate electrophilic iodine. The mode of action involves:

  • Electrophilic Reactions : The iodonium ion can react with nucleophiles, leading to the formation of various products that can interact with biological molecules.
  • Photochemical Properties : The compound exhibits photosensitivity, which can be exploited in photochemical applications, potentially influencing biological pathways through light activation.

1. Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds. This capability makes it valuable in the synthesis of pharmaceuticals and other biologically active compounds.

2. Biochemical Studies

The compound's reactivity allows it to serve as a tool for probing biological systems where iodine-containing compounds are relevant. Its ability to form covalent bonds with biomolecules can be harnessed in studies aimed at understanding enzyme mechanisms and cellular processes.

Case Study 2: Photodynamic Therapy

The photosensitive properties of this compound suggest potential applications in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells or bacteria.

  • Research Insights :
    • The compound's ability to generate reactive species upon light exposure may be leveraged for therapeutic applications.
    • Studies indicate that similar iodonium salts can enhance the efficacy of PDT by improving light absorption and quantum yield .
PropertyValue
Molecular FormulaC26H38F6IO2Sb
Molecular Weight745.24 g/mol
IUPAC Namehexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium
SolubilityInsoluble in water; miscible in organic solvents like ethanol and acetone
ToxicityToxic if swallowed or inhaled; toxic to aquatic life with long-lasting effects

Safety and Handling

This compound is classified as hazardous. Proper safety measures should be taken when handling this compound:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.
  • First Aid Measures : In case of exposure, immediate medical attention is required. Rinse affected areas thoroughly and seek professional help if symptoms persist .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate, and how does purity impact experimental reproducibility?

  • Synthesis : The compound is typically synthesized via iodonium salt formation, where the hydroxyl group of the tetradecyloxy chain reacts with iodobenzene derivatives under controlled acidic conditions. Key steps include stoichiometric control of the hexafluoroantimonate counterion and purification via recrystallization in non-polar solvents.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the integrity of the iodonium core and alkyl chain . High-Performance Liquid Chromatography (HPLC) with >98% purity is essential to minimize side reactions in photopolymerization or catalytic studies .
  • Purity Impact : Impurities (>2%) can lead to unintended side reactions, such as premature termination in cationic polymerization. Always validate purity using HPLC before application .

Q. What safety protocols and storage conditions are recommended for handling this compound?

  • Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation (H335 hazard) and direct skin contact (H315/H319 risks) by working in a fume hood .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. The compound is hygroscopic; moisture exposure can hydrolyze the iodonium core, reducing reactivity .

Advanced Research Questions

Q. What mechanistic role does the hexafluoroantimonate anion play in the compound’s efficacy as a photoacid generator (PAG) for cationic polymerization?

  • Mechanism : The weakly coordinating hexafluoroantimonate (SbF₆⁻) anion stabilizes the cationic intermediate during photolysis, enhancing the lifetime of reactive species. This is critical for propagating polymer chains in UV-curable resins.
  • Experimental Design : Use time-resolved spectroscopy (e.g., UV-Vis or FTIR) to track anion dissociation kinetics under varying UV intensities. Compare with alternative counterions (e.g., PF₆⁻ or BF₄⁻) to quantify SbF₆⁻’s stabilizing effect .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?

  • Methodological Approach :

Solvent Polarity Analysis : Test reactivity in solvents with varying dielectric constants (e.g., toluene vs. acetonitrile) to isolate polarity effects.

Competing Pathways : Use GC-MS or LC-MS to identify byproducts in low-efficiency systems, which may indicate solvent-mediated side reactions.

Computational Modeling : Apply Density Functional Theory (DFT) to simulate solvent interactions with the iodonium core, predicting stabilization or destabilization of transition states .

  • Key Consideration : Pre-dry solvents to <50 ppm water content, as moisture accelerates hydrolytic degradation .

Q. What strategies optimize the compound’s stability in atmospheric chemistry studies, particularly under humid or oxidative conditions?

  • Stability Testing : Conduct accelerated aging experiments (40°C/75% RH) and monitor decomposition via FTIR or Raman spectroscopy. The hydroxytetradecyloxy chain is susceptible to oxidation; adding radical scavengers (e.g., BHT) may mitigate degradation.
  • Environmental Impact : Collaborate with atmospheric chemists to model the compound’s fate, focusing on hydrolysis rates and potential perfluorinated byproduct formation .

Experimental Design and Data Analysis

Q. How should researchers design experiments to evaluate the compound’s performance in membrane separation technologies?

  • Protocol :

Membrane Fabrication : Incorporate the compound (1–5 wt%) into polymer matrices (e.g., polyimide) via solution casting.

Performance Metrics : Measure gas permeability (CO₂/N₂ selectivity) and compare with control membranes.

Post-Testing Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to verify iodonium salt distribution and assess membrane durability under operational conditions .

Q. What advanced techniques validate the compound’s role in electrophilic phenylation reactions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow NMR to monitor phenylation rates of malonates or dithiocarboxylates.
  • Isotopic Labeling : Introduce deuterated substrates to trace regioselectivity and confirm mechanistic pathways .

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